molecular formula C11H14F3N B13973801 N-isopropyl-2-methyl-N-(trifluoromethyl)aniline

N-isopropyl-2-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13973801
M. Wt: 217.23 g/mol
InChI Key: XIAYQFMGHXDSQF-UHFFFAOYSA-N
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Description

N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes, which can be catalyzed by various transition metals .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-methyl-N-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces primary or secondary amines .

Scientific Research Applications

N-isopropyl-2-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-isopropyl-2-methyl-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(trifluoromethyl)aniline
  • N-isopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-isopropyl-2-(trifluoromethyl)aniline

Uniqueness

N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both the isopropyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-8(2)15(11(12,13)14)10-7-5-4-6-9(10)3/h4-8H,1-3H3

InChI Key

XIAYQFMGHXDSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(C)C)C(F)(F)F

Origin of Product

United States

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